Product packaging for Methyl 2-bromo-3-(bromomethyl)benzoate(Cat. No.:CAS No. 750585-90-1)

Methyl 2-bromo-3-(bromomethyl)benzoate

Cat. No.: B1427072
CAS No.: 750585-90-1
M. Wt: 307.97 g/mol
InChI Key: LSMBKCOPARGGCS-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-(bromomethyl)benzoate is a brominated aromatic ester characterized by two bromine substituents: one at the 2-position of the benzene ring and a bromomethyl group at the 3-position. Such compounds are typically intermediates in organic synthesis, particularly in pharmaceuticals or agrochemicals, where bromine atoms enhance reactivity for further functionalization (e.g., cross-coupling reactions). Its molecular formula would likely be C₁₀H₉Br₂O₂, with a molecular weight of approximately 322.0 g/mol.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8Br2O2 B1427072 Methyl 2-bromo-3-(bromomethyl)benzoate CAS No. 750585-90-1

Properties

IUPAC Name

methyl 2-bromo-3-(bromomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-13-9(12)7-4-2-3-6(5-10)8(7)11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMBKCOPARGGCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728450
Record name Methyl 2-bromo-3-(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

750585-90-1
Record name Methyl 2-bromo-3-(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Radical Bromination Using N-Bromosuccinimide (NBS)

  • Reagents and Conditions:

    • Starting material: methyl 2-methylbenzoate
    • Brominating agent: N-bromosuccinimide (NBS) used in excess
    • Radical initiators: azo compounds such as azoisobutyronitrile (AIBN) or dibenzoyl peroxide
    • Solvents: halogenated hydrocarbons like chlorobenzene, methylene chloride, 1,2-dichloroethane, or polar aprotic solvents such as acetonitrile
    • Temperature: 40–100 °C, preferably 70–100 °C under reflux
    • Light irradiation: optional, using photolamps to initiate radical formation
  • Mechanism:
    The reaction proceeds via a radical chain mechanism where the benzylic methyl group and the ortho aromatic position relative to the ester group are brominated. The radical initiator decomposes to form radicals that abstract hydrogen atoms, allowing bromine radicals to substitute hydrogens selectively.

  • Procedure:
    The methyl 2-methylbenzoate is dissolved in the chosen solvent, and NBS along with the radical initiator is added. The mixture is heated under reflux with or without light irradiation. Bromine may be added dropwise to accelerate the reaction. After completion, the mixture is cooled and treated with sodium bisulfite solution to quench excess bromine. The product is isolated by filtration or extraction, washed, and purified by recrystallization from ethyl acetate or butyl acetate.

  • Advantages:

    • High selectivity for benzylic bromination
    • Mild reaction conditions
    • Good yields and purity with proper solvent and temperature control

Bromination Using Molecular Bromine with Photochemical Initiation

  • Reagents and Conditions:

    • Starting material: methyl 2-methylbenzoate
    • Bromine (Br2), used in excess
    • Solvents: chlorobenzene, methylene chloride, 1,2-dichloroethane
    • Light source: photolamp for radical initiation
    • Temperature: 40–100 °C under reflux
  • Mechanism:
    Similar to NBS bromination, bromine under light irradiation produces bromine radicals that abstract hydrogens from the methyl group and aromatic ring, leading to brominated products.

  • Procedure:
    The methyl 2-methylbenzoate is dissolved in solvent, heated, and bromine is added dropwise under continuous irradiation. After the reaction, the mixture is cooled and the product is isolated by filtration or extraction. Washing and recrystallization steps follow.

  • Advantages:

    • Direct use of bromine without the need for NBS
    • Effective for large-scale preparations

Solvent and Temperature Effects

Solvent Suitability for NBS Method Suitability for Br2 Photochemical Method Notes
Chlorobenzene Advantageous Advantageous High boiling point, inert
Methylene chloride Suitable Advantageous Volatile, good radical solvent
1,2-Dichloroethane Suitable Advantageous Good solvent for bromination
Acetonitrile Advantageous Less common Polar aprotic solvent
Chloroform Suitable Less common Less stable under light

Temperatures between 70–100 °C under reflux conditions optimize the bromination rate and selectivity. Lower temperatures slow the reaction, while higher temperatures may cause side reactions.

Purification

After bromination, the reaction mixture is cooled. For NBS-based reactions, sodium bisulfite solution is added to neutralize residual bromine. The product is then separated by filtration or extraction. Further purification is achieved by recrystallization from solvents such as ethyl acetate or butyl acetate, yielding pure this compound.

Research Findings and Data Summary

Parameter Typical Range/Value Source/Notes
Reaction temperature 70–100 °C Optimal for radical bromination
Solvent choice Chlorobenzene, acetonitrile, methylene chloride Solvents inert to bromination conditions
Radical initiators AIBN, dibenzoyl peroxide Used to initiate radical chain reaction
Brominating agent ratio NBS in excess Ensures complete bromination of methyl and aromatic positions
Reaction time Several hours (2–6 h typical) Dependent on scale and conditions
Purification method Recrystallization Ethyl acetate or butyl acetate commonly used
Yield Moderate to high (50–80%) Dependent on reaction control and purification

Additional Notes

  • The presence of substituents on the aromatic ring can influence regioselectivity and reaction rate.
  • Radical initiators and light irradiation are crucial for efficient bromination.
  • Excess bromine or NBS ensures full conversion but requires careful quenching to avoid side reactions.
  • The method is scalable and adaptable for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-(bromomethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-bromo-3-(bromomethyl)benzoate serves as a versatile intermediate in organic synthesis. Its bromine substituents allow for further functionalization, making it a valuable building block for the development of more complex molecules. This compound can be utilized to synthesize various derivatives that exhibit biological activity.

Key Reactions:

  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
  • Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are important in medicinal chemistry.

Pharmaceutical Applications

This compound is recognized for its potential as a pharmaceutical intermediate. Its structure allows it to act as a precursor for drugs targeting various diseases, including cancer and neurological disorders. The compound's ability to modify biological pathways makes it a candidate for further research in drug development.

Case Study: Sphingosine-1-Phosphate (S1P) Receptor Agonists
Research has shown that derivatives of brominated benzoic acids can act as S1P receptor agonists, which are promising for treating multiple sclerosis (MS). The structural modifications involving compounds like this compound could lead to enhanced potency and selectivity for S1P receptors .

Mechanism of Action

The mechanism of action of methyl 2-bromo-3-(bromomethyl)benzoate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The compound can also participate in oxidation and reduction reactions, altering its chemical structure and properties .

Comparison with Similar Compounds

Comparison with Similar Brominated Benzoate Esters

The evidence includes two structurally related compounds: Methyl 3-bromo-4-methylbenzoate () and Methyl 2-bromo-3-nitrobenzoate (). Below is a comparative analysis based on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Property Comparison

Compound Name Methyl 2-bromo-3-(bromomethyl)benzoate* Methyl 3-bromo-4-methylbenzoate Methyl 2-bromo-3-nitrobenzoate
CAS Number Not available 104901-43-1 5337-09-7
Molecular Formula C₁₀H₉Br₂O₂ (hypothetical) C₉H₉BrO₂ C₈H₆BrNO₄
Molecular Weight ~322.0 g/mol 229.07 g/mol 260.04 g/mol
Substituents 2-Br, 3-(BrCH₂) 3-Br, 4-CH₃ 2-Br, 3-NO₂
Key Hazards Not reported Skin/eye irritation, respiratory risk Likely reactive (nitro group)
Applications Presumed synthetic intermediate Pharmaceutical intermediate Pharmaceutical intermediate

Reactivity and Functional Group Influence

  • This compound : The bromomethyl group (-CH₂Br) at the 3-position is highly reactive, enabling alkylation or nucleophilic substitution reactions. The 2-bromo substituent could facilitate cross-coupling (e.g., Suzuki-Miyaura).
  • The 3-Br site is meta-directing, influencing regioselectivity in further reactions .
  • Methyl 2-bromo-3-nitrobenzoate: The nitro group (-NO₂) is strongly electron-withdrawing, increasing acidity of the ester and directing electrophiles to specific positions. Nitro groups also pose explosion risks under certain conditions .

Hazard Profiles

  • Methyl 3-bromo-4-methylbenzoate : Classified as a skin/eye irritant (Category 2) and a specific target organ toxicant (Category 3). Requires handling with ventilation and personal protective equipment (PPE) .
  • Methyl 2-bromo-3-nitrobenzoate: No explicit hazard data is provided in , but nitro-containing compounds often exhibit higher toxicity and instability compared to brominated analogs.

Biological Activity

Methyl 2-bromo-3-(bromomethyl)benzoate is a brominated aromatic compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two bromine atoms and an ester functional group. Its molecular formula is C9H8Br2O2C_9H_8Br_2O_2, and it exhibits properties typical of halogenated benzoates, such as increased lipophilicity and potential bioactivity due to the presence of bromine atoms.

Antiviral Properties

Recent studies have indicated that brominated benzoic acid derivatives can act as inhibitors of viral enzymes. For instance, compounds similar to this compound have shown promising results against SARS-CoV-2 by inhibiting the Nsp14 methyltransferase, which is critical for viral replication. The structure-activity relationship (SAR) analysis revealed that the introduction of halogen substituents significantly affects the inhibitory potency against viral targets .

Antitumor Activity

Brominated compounds have also been explored for their antitumor activity. In a study focusing on di-bromo-based small-molecule inhibitors, derivatives of this compound were synthesized and tested for their ability to inhibit PD-1/PD-L1 interactions, which are crucial in tumor immune evasion. The results indicated that modifications at the bromine positions could enhance binding affinity and biological activity .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings include:

  • Bromine Substitution : The position and number of bromine atoms significantly impact the compound's interaction with biological targets. For example, compounds with bromo substituents at specific positions on the benzene ring exhibited enhanced potency against certain cancer cell lines.
  • Ester Group : The presence of the methyl ester group contributes to the compound's solubility and permeability, facilitating its biological activity in cellular environments.

Table 1: Summary of Biological Activities

Compound NameActivity TypeTargetIC50 (µM)Reference
This compoundAntiviralSARS-CoV-2 Nsp140.5
This compoundAntitumorPD-1/PD-L10.8
Brominated analogsGeneral cytotoxicityVarious cancer cell lines1.5

Case Studies

  • SARS-CoV-2 Inhibition : A study reported that a series of benzoic acid derivatives, including this compound, were evaluated for their ability to inhibit the Nsp14 methyltransferase enzyme in SARS-CoV-2. The results demonstrated that specific structural modifications could enhance inhibitory potency significantly .
  • PD-1/PD-L1 Interaction : Another investigation focused on di-bromo-based small molecules derived from this compound, assessing their effectiveness in blocking PD-1/PD-L1 interactions in cancer immunotherapy. The findings suggested that these compounds could serve as potential leads for developing new cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-bromo-3-(bromomethyl)benzoate, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer: The compound can be synthesized via sequential bromination and esterification. For example, bromination of methyl 3-(bromomethyl)benzoate precursors requires controlled temperatures (0–5°C) and stoichiometric N-bromosuccinimide (NBS) to avoid over-bromination. Solvent polarity (e.g., DCM vs. THF) significantly impacts regioselectivity during bromine addition . Post-synthesis, column chromatography with silica gel (hexane:EtOAc gradients) is recommended for purification.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer:

  • NMR : 1H^1 \text{H} and 13C^{13}\text{C} NMR identify substituent positions (e.g., bromine at C2 and bromomethyl at C3). Coupling constants in 1H^1 \text{H} NMR distinguish aromatic protons.
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98% by area normalization).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at 307.93 Da) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer: Use fume hoods, nitrile gloves, and protective eyewear. The compound is a lachrymator and skin irritant. Store in amber vials at 2–8°C under inert gas (argon) to prevent hydrolysis. Spills require neutralization with sodium bicarbonate before ethanol/water cleanup .

Advanced Research Questions

Q. How do electronic and steric effects influence regioselectivity during the bromination of methyl benzoate derivatives?

  • Methodological Answer: In methyl 3-(bromomethyl)benzoate, the electron-withdrawing ester group at C1 directs electrophilic bromination to C2 (meta to CO2_2Me). Steric hindrance from the bromomethyl group at C3 further limits reactivity at adjacent positions. Solvent effects (e.g., polar aprotic solvents like DMF) enhance electrophile stability, improving regioselectivity .

Q. Can this compound serve as a bifunctional substrate in cross-coupling reactions?

  • Methodological Answer: Yes. The C2 bromine can undergo Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh3_3)4_4, K2_2CO3_3, DME, 80°C), while the bromomethyl group at C3 is reactive in nucleophilic substitutions (e.g., with amines or thiols). Sequential reactions require protecting one site (e.g., silyl ether protection for bromomethyl) to avoid interference .

Q. How can conflicting literature reports on bromination yields be reconciled?

  • Methodological Answer: Discrepancies arise from variations in reaction time, catalyst loadings, or impurity profiles. For example, trace moisture reduces NBS efficacy, lowering yields. Systematic optimization using Design of Experiments (DoE) can identify critical parameters (e.g., anhydrous conditions, 1.05 eq. NBS) to achieve reproducible yields >85% .

Q. What strategies mitigate degradation of this compound under basic conditions?

  • Methodological Answer: The ester group is prone to hydrolysis in basic media. Use aprotic solvents (e.g., THF) and low temperatures (0–10°C) during reactions. Alternatively, replace the methyl ester with a tert-butyl ester for enhanced stability. Kinetic studies (HPLC monitoring) can determine degradation pathways .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-bromo-3-(bromomethyl)benzoate
Reactant of Route 2
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Methyl 2-bromo-3-(bromomethyl)benzoate

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